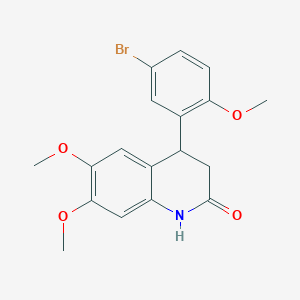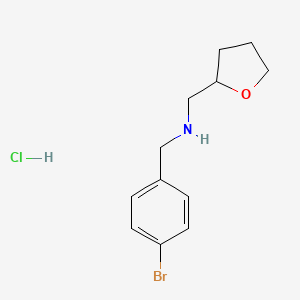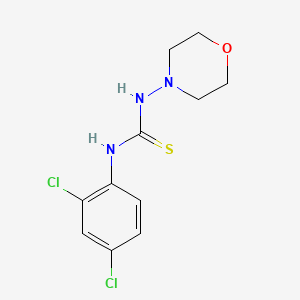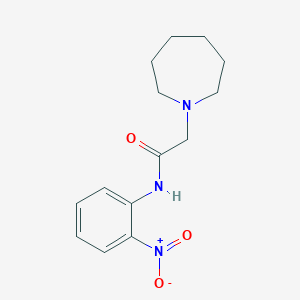
4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BRD-9424, is a chemical compound with potential therapeutic properties. It belongs to the class of quinolinone derivatives and has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves the inhibition of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can disrupt these processes and induce cell death in cancer cells. It can also modulate the activity of neurotransmitter receptors in the brain, leading to potential therapeutic effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis, disruption of the cell cycle, and modulation of neurotransmitter receptors in the brain. It has also been shown to have potential anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments include its potential therapeutic properties, its specificity for CK2 inhibition, and its relatively simple synthesis method. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful evaluation in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on 4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, including:
1. Further studies on its potential therapeutic effects in the treatment of various diseases, including cancer and neurodegenerative diseases.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical studies.
4. Investigation of its potential toxicity and safety profile in animal models.
5. Screening of other quinolinone derivatives for potential therapeutic properties.
In conclusion, 4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a promising chemical compound with potential therapeutic properties in various fields. Its mechanism of action involves the inhibition of CK2, which plays a crucial role in various cellular processes. Further research is needed to fully understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been the subject of scientific research due to its potential applications in various fields, including cancer research, neuroscience, and drug discovery. Studies have shown that 4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-22-15-5-4-10(19)6-13(15)11-8-18(21)20-14-9-17(24-3)16(23-2)7-12(11)14/h4-7,9,11H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLHQDKFCKVOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4135958.png)
![2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4135960.png)

amino]methyl}-2-pyrrolidinone](/img/structure/B4135970.png)

![2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B4135999.png)

![2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B4136021.png)

![2-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4136035.png)
![N-(2-methoxyphenyl)-4-{[2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4136044.png)
amino]phenol](/img/structure/B4136051.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4136063.png)
![2-(4-bromophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4136069.png)